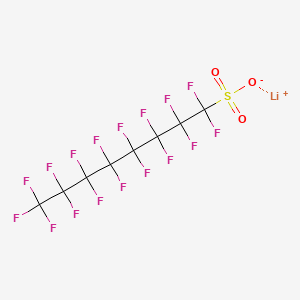
Lithium perfluorooctane sulfonate
概述
描述
Lithium perfluorooctane sulfonate is a chemical compound with the molecular formula C8F17LiO3S. It is a lithium salt of perfluorooctane sulfonic acid, characterized by a perfluorinated carbon chain and a sulfonate group. This compound is known for its exceptional chemical stability, resistance to heat, and hydrophobic properties, making it valuable in various industrial and scientific applications .
作用机制
Target of Action
Lithium perfluorooctane sulfonate (LiPFOS) is a representative compound of perfluorinated chemicals .
Mode of Action
The exact mode of action of LiPFOS is still under investigation. Studies of the mechanism of action of perfluorinated fatty acid derivatives showed that there was no fundamental difference in the effect between carboxylic acids and the corresponding sulfonic acids .
Biochemical Pathways
It’s known that perfluorinated chemicals can hamper the antioxidant defense mechanism of plants and destruct root tissues . In animals, exposure to these chemicals can affect the hypothalamus .
Pharmacokinetics
Perfluorinated chemicals are known to be persistent organic pollutants with the ability to bioaccumulate in living organisms .
Result of Action
For instance, high concentrations of these chemicals can hamper the antioxidant defense mechanism of plants and destruct root tissues . In animals, such as rodents, exposure to these chemicals can affect the hypothalamus .
Action Environment
The action, efficacy, and stability of LiPFOS can be influenced by various environmental factors. For instance, the presence of oxygen promoted the oxidation of nanoscale zero-valent iron (nZVI), leading to desorption of both perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) from the adsorbent interface . This suggests that the environmental conditions can influence the behavior and effects of perfluorinated chemicals like LiPFOS.
生化分析
Biochemical Properties
Lithium perfluorooctane sulfonate plays a significant role in biochemical reactions due to its strong affinity for proteins and enzymes. It interacts with various biomolecules, including enzymes such as cytochrome P450, which is involved in the metabolism of many substances. The interaction between this compound and cytochrome P450 can lead to enzyme inhibition, affecting the metabolic processes in cells. Additionally, this compound can bind to serum albumin, a major protein in the blood, altering its transport and distribution properties .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, particularly those involving calcium ions, which are crucial for maintaining cellular functions. Studies have demonstrated that this compound can cause an increase in intracellular calcium levels, leading to altered cell signaling and potentially harmful effects on cell function . Furthermore, it can influence gene expression by activating or inhibiting specific transcription factors, resulting in changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to receptors such as peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression and metabolic processes . Additionally, this compound can inhibit enzymes involved in detoxification processes, such as glutathione S-transferase, affecting the cell’s ability to neutralize harmful substances . These interactions can result in oxidative stress and damage to cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, which means it can persist in the environment and biological systems for extended periods . Long-term exposure to this compound has been associated with chronic effects on cellular function, including alterations in cell proliferation and apoptosis . Studies have also shown that the compound can accumulate in tissues, leading to prolonged biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild effects on liver and kidney function, while higher doses can lead to more severe toxic effects, including hepatotoxicity and nephrotoxicity . In animal studies, high doses of this compound have been associated with reproductive and developmental toxicity, as well as immunotoxicity . These findings highlight the importance of understanding the dosage-dependent effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It can interact with enzymes such as acyl-CoA oxidase, which plays a role in fatty acid oxidation . The compound’s presence can alter metabolic flux, leading to changes in the levels of metabolites and affecting overall cellular metabolism . Additionally, this compound can influence the expression of genes involved in metabolic processes, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can bind to proteins such as serum albumin, facilitating its transport in the bloodstream . It can also interact with cellular transporters, affecting its uptake and distribution within cells . The accumulation of this compound in specific tissues, such as the liver and kidneys, can lead to localized effects and potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to accumulate in organelles such as the endoplasmic reticulum and mitochondria . This localization can affect the compound’s interactions with cellular components and its overall impact on cellular function. Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments within the cell, further influencing its activity .
准备方法
Synthetic Routes and Reaction Conditions
Lithium perfluorooctane sulfonate is typically synthesized through the electrochemical fluorination (ECF) process. In this method, octanesulfonyl fluoride is electrolyzed in a solution of hydrogen fluoride, resulting in the formation of perfluorooctanesulfonyl fluoride. This intermediate is then reacted with lithium hydroxide to produce this compound .
Industrial Production Methods
The industrial production of this compound follows a similar process to the synthetic route. Electrochemical fluorination is conducted on a large scale, ensuring the efficient production of the compound. The reaction conditions are carefully controlled to maintain the purity and yield of the final product .
化学反应分析
Types of Reactions
Lithium perfluorooctane sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although its perfluorinated nature makes it highly resistant to oxidation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as oxidizing and reducing agents. The reaction conditions often involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with modified functional groups, while oxidation and reduction reactions can produce various fluorinated compounds .
科学研究应用
Lithium perfluorooctane sulfonate has a wide range of scientific research applications, including:
相似化合物的比较
Similar Compounds
Perfluorooctane sulfonic acid (PFOS): A closely related compound with similar chemical properties and applications.
Perfluorooctanoic acid (PFOA): Another perfluorinated compound with comparable stability and resistance to degradation.
Perfluorohexane sulfonate (PFHxS): A shorter-chain analog with similar uses in industrial applications.
Uniqueness
Lithium perfluorooctane sulfonate stands out due to its specific combination of a perfluorinated carbon chain and a lithium ion. This unique structure imparts distinct electrochemical properties, making it particularly valuable in applications such as lithium-oxygen batteries and other advanced materials .
属性
IUPAC Name |
lithium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17O3S.Li/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCUGNWRDDNCRD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17LiO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032421 | |
| Record name | Lithium perfluorooctanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [HSDB] White powder; [MSDSonline] | |
| Record name | Lithium perfluorooctane sulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5859 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
0.56 g/mL (9.6 lbs/gal) (no temperature provided) | |
| Record name | LITHIUM PERFLUOROOCTANE SULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7254 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS No. |
29457-72-5 | |
| Record name | Lithium perfluorooctane sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029457725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium perfluorooctanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium heptadecafluorooctanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM PERFLUOROOCTANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/141721Y4CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LITHIUM PERFLUOROOCTANE SULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7254 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at 308 °C | |
| Record name | LITHIUM PERFLUOROOCTANE SULFONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7254 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
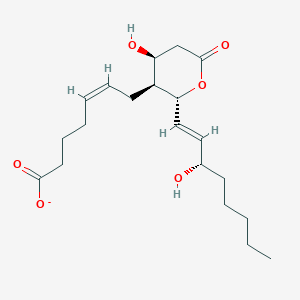
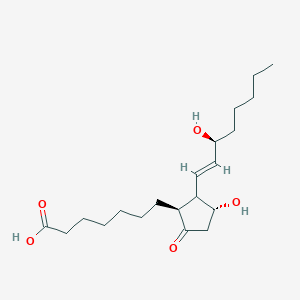


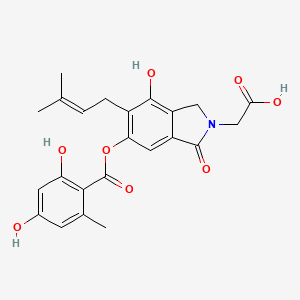
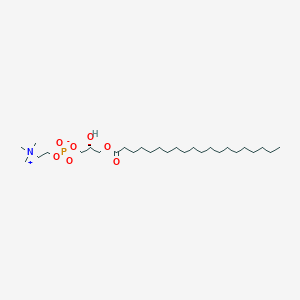
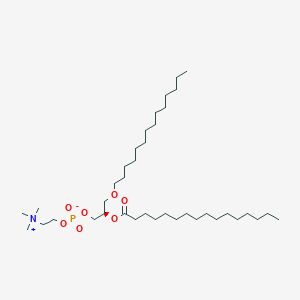
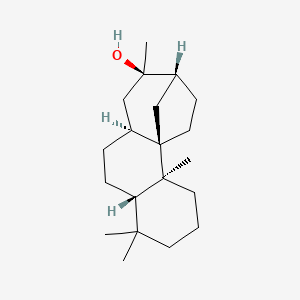
![(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid](/img/structure/B1262432.png)
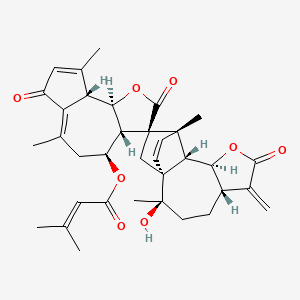
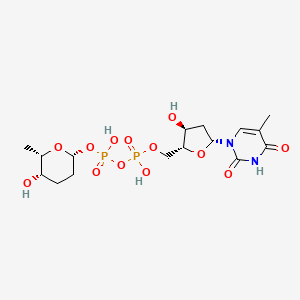
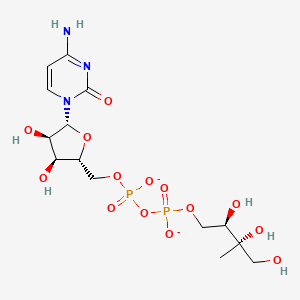
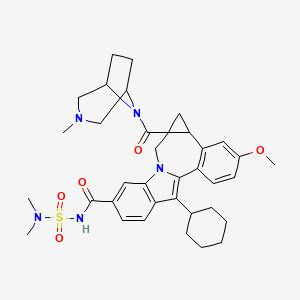
![3-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1262442.png)
